![molecular formula C14H16N2O6 B14421804 9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)- CAS No. 82390-99-6](/img/structure/B14421804.png)
9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxabicyclo[331]nonane, 1-(2,4-dinitrophenoxy)- is a complex organic compound characterized by its bicyclic structure and the presence of a dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)- typically involves the reaction of 9-Oxabicyclo[3.3.1]nonane with 2,4-dinitrophenol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)- exerts its effects involves interactions with specific molecular targets. The dinitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides stability and rigidity, affecting how the compound interacts with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A simpler analog without the dinitrophenoxy group, used in similar chemical studies.
9-Borabicyclo[3.3.1]nonane: An organoborane compound used in hydroboration reactions.
9-Oxabicyclo[6.1.0]non-4-ene: An epoxide with different reactivity and applications.
Uniqueness
9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)- is unique due to the presence of the dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are desired.
Properties
CAS No. |
82390-99-6 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-(2,4-dinitrophenoxy)-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H16N2O6/c17-15(18)10-5-6-13(12(9-10)16(19)20)22-14-7-1-3-11(21-14)4-2-8-14/h5-6,9,11H,1-4,7-8H2 |
InChI Key |
STLVXMGQDWMUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(O2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
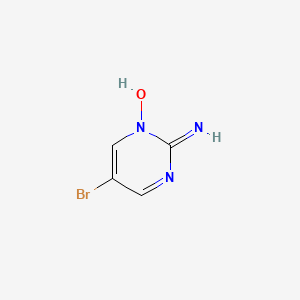
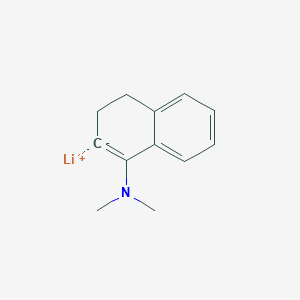
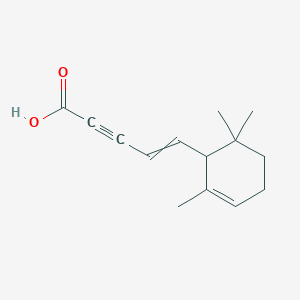
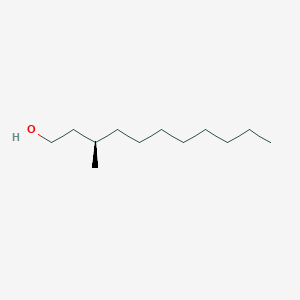
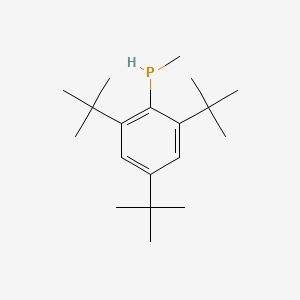
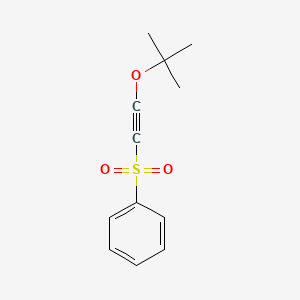
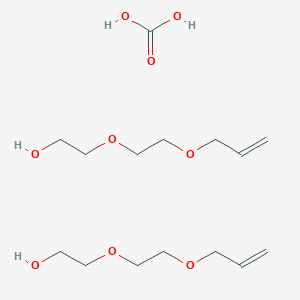
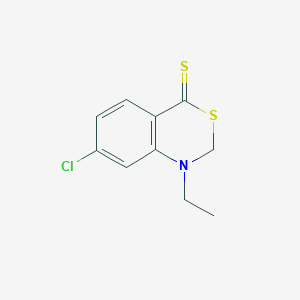
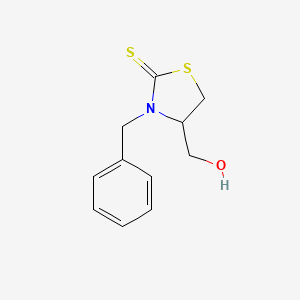
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
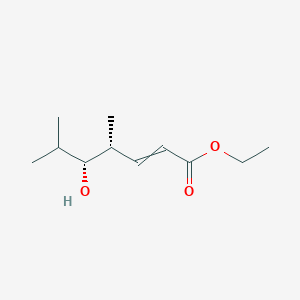
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

